Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate
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Overview
Description
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated phosphonate compound with the molecular formula C7H10F5O3P and a molecular weight of 268.12 g/mol. It is known for its unique chemical structure, which includes a pentafluoropropenyl group attached to a phosphonate ester. This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The fluorinated alkene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted fluorinated compounds.
Scientific Research Applications
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated biomolecules for biological studies.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The fluorinated alkene group can participate in reactions with nucleophiles, while the phosphonate ester can form strong bonds with metal ions and other electrophiles. These interactions enable the compound to act as a versatile reagent in chemical syntheses and as a functional material in various applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1,1,2,3,3-pentafluoropropyl)phosphonate
- Diethyl (1,1,2,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
- Diethyl (1,1,2,3,3-trifluoroprop-2-en-1-yl)phosphonate
Uniqueness
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of five fluorine atoms in the propenyl group enhances its reactivity and stability compared to less fluorinated analogs.
Properties
CAS No. |
132485-71-3 |
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Molecular Formula |
C7H10F5O3P |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene |
InChI |
InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)7(11,12)5(8)6(9)10/h3-4H2,1-2H3 |
InChI Key |
WBIOEOBRVVLAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC |
Origin of Product |
United States |
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